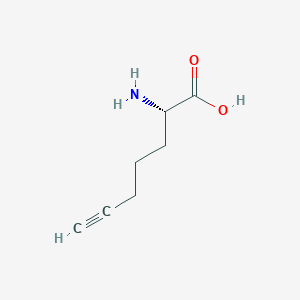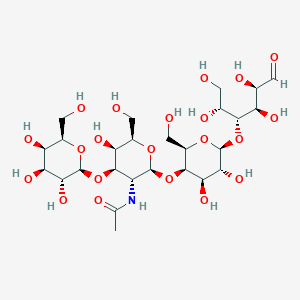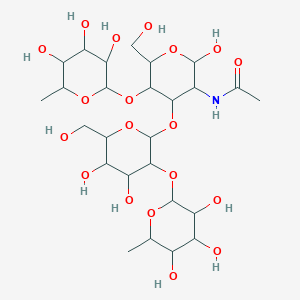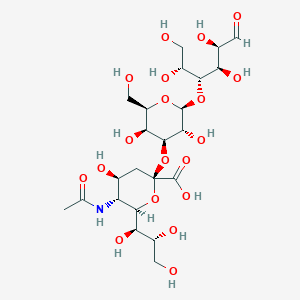
(s)-2-Amino-6-heptynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to, its isomers, and its stereochemistry.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, optical activity, and acidity/basicity. Its spectral properties (UV-Vis, IR, NMR, etc.) would also be analyzed.科学的研究の応用
Immunostimulatory Potential : A study by Metzger et al. (1991) explored lipopeptides containing a lipoamino acid analogous to (S)-2-Amino-6-heptynoic acid. These lipopeptides were found to stimulate murine splenocytes polyclonally in vitro and also showed potent immunoadjuvant properties, indicating their potential in enhancing immune responses.
Analytical Procedures for Protein Hydrolysis : Research by Simpson et al. (1976) introduced an analytical procedure for amino acid composition analysis of proteins, which might indirectly relate to the study and analysis of (S)-2-Amino-6-heptynoic acid in protein hydrolysates.
Electrophoresis in Biochemical Analysis : Kuhr and Yeung (1988) discussed capillary zone electrophoresis (CZE) in their study, which is pertinent for separating and analyzing amino acids like (S)-2-Amino-6-heptynoic acid.
Synthesis of Related Amino Acids : A study by Hernández et al. (2017) explored the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, indicating methods that could potentially apply to the synthesis of related compounds like (S)-2-Amino-6-heptynoic acid.
Conformational Studies for Drug Design : Research by Alemán and Casanovas (1994) on 2-acetylamino-2,N-dimethylpropanamide, a derivative of a similar amino acid, provides insights that could be relevant to the study of (S)-2-Amino-6-heptynoic acid, especially in the context of drug design.
Role in Biodegradable Poly(ester amide)s : Deng et al. (2009) conducted a study on biodegradable amino acid-based poly(ester amide)s. The research, detailed in their paper, suggests possible applications of amino acids like (S)-2-Amino-6-heptynoic acid in the development of new biodegradable materials for biomedical applications.
Electrochemical Amino Acid Sensing : Moulaee and Neri (2021) reviewed the achievements and challenges in electrochemical amino acid sensing, which could be relevant for sensing applications involving (S)-2-Amino-6-heptynoic acid. Their findings are summarized in this publication.
Functional Polypeptide Materials : Deng et al. (2014) discussed the synthesis and biomedical applications of functional polypeptides derived from amino acids, which could include (S)-2-Amino-6-heptynoic acid. Their research is detailed in this study.
Safety And Hazards
This involves looking at the compound’s toxicity, potential for causing an allergic reaction, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be discussed.
将来の方向性
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior.
I hope this general outline helps! If you have a different compound in mind, feel free to ask!
特性
IUPAC Name |
(2S)-2-aminohept-6-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Amino-6-heptynoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
